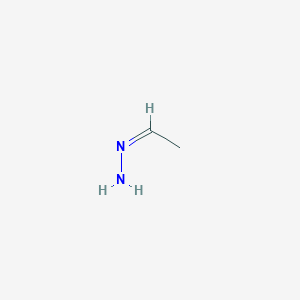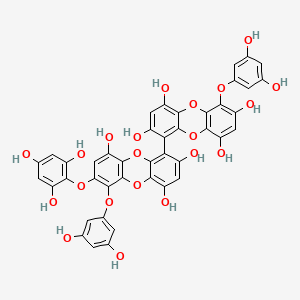
6-amino-4H-chromen-4-one
Vue d'ensemble
Description
6-Amino-4H-chromen-4-one is a heterocyclic compound with the molecular formula C9H7NO2. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a chromen-4-one core with an amino group at the 6th position, making it a versatile scaffold for various chemical modifications and biological studies .
Applications De Recherche Scientifique
6-Amino-4H-chromen-4-one has a wide range of scientific research applications due to its versatile chemical structure and biological activities :
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It is utilized in the development of new materials, dyes, and pharmaceuticals.
Mécanisme D'action
Target of Action
Chroman-4-one derivatives, a class to which 6-amino-4h-chromen-4-one belongs, have been reported to interact with various targets such as tubulin and acetylcholinesterase .
Mode of Action
It’s known that 4h-chromen-4-one analogs generally induce apoptosis via interaction through tubulin at binding sites of the colchicine . This interaction obstructs the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .
Biochemical Pathways
Chroman-4-one derivatives have been associated with a broad variety of remarkable biological and pharmaceutical activities .
Result of Action
It’s known that 4h-chromen-4-one analogs generally induce apoptosis and g2/m cell-cycle arrest in cancer cell death .
Analyse Biochimique
Biochemical Properties
6-Amino-4H-chromen-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation. Additionally, this compound can bind to proteins involved in DNA repair, thereby modulating their activity and influencing cellular responses to DNA damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate apoptotic pathways, leading to programmed cell death in cancer cells. This compound also affects the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of topoisomerases, enzymes that regulate the topology of DNA during replication and transcription. This inhibition can lead to the accumulation of DNA breaks and ultimately induce cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage and hematological abnormalities. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the compound, making it more water-soluble and facilitating its excretion. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. For example, it can bind to nuclear proteins, facilitating its transport into the nucleus where it can exert its effects on DNA and gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct this compound to these specific locations. For instance, phosphorylation of this compound can enhance its binding to nuclear proteins, promoting its accumulation in the nucleus and influencing its activity on gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4H-chromen-4-one can be achieved through several methods. One common approach involves the reaction of chroman-4-one with an appropriate amine under oxidative conditions. For example, a transition metal-free protocol using tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) has been developed for the synthesis of 4H-chromen-4-ones from chroman-4-ones . This method proceeds via oxidative C–C bond formation and provides the desired products in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers. the general principles of using efficient catalysts and reagents, as well as maintaining controlled reaction conditions, are commonly applied .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino group and the chromen-4-one core, which provide multiple reactive sites for chemical transformations .
Common Reagents and Conditions
Reduction: Reduction reactions may involve reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be performed using various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the chromen-4-one scaffold.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Chromen-4-one: The parent compound without the amino group.
2-Amino-4H-chromen-4-one: An isomer with the amino group at the 2nd position.
3,6-Dimethyl-4H-chromen-4-one: A derivative with methyl groups at the 3rd and 6th positions.
Uniqueness
6-Amino-4H-chromen-4-one is unique due to the presence of the amino group at the 6th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with biological targets and enables the development of novel therapeutic agents .
Propriétés
IUPAC Name |
6-aminochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBFNMNVDPOREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598838 | |
| Record name | 6-Amino-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98589-40-3 | |
| Record name | 6-Amino-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B1258280.png)



![(1S,5R)-3-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1258286.png)






![[(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate](/img/structure/B1258301.png)

